Chloromethyl 2-chlorooctanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80418-64-0 |
|---|---|
Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
chloromethyl 2-chlorooctanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-2-3-4-5-6-8(11)9(12)13-7-10/h8H,2-7H2,1H3 |
InChI Key |
KZYDWRFXCQZHHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)OCCl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Chloromethyl 2 Chlorooctanoate and Analogues
Esterification-Based Synthetic Approaches
The formation of the ester linkage is a critical step in the synthesis of chloromethyl 2-chlorooctanoate. Various methods have been developed, including direct esterification and the use of in-situ generated reagents.
Direct Esterification of Chlorinated Octanoic Acid with Chloromethanol (B13452849) Derivatives
One of the primary methods for synthesizing this compound involves the direct esterification of 2-chlorooctanoic acid with a suitable chloromethanol derivative. This classic approach, however, can be challenging due to the sensitive nature of the reactants.
A significant advancement in this area is the use of chloromethyl chlorosulfate (B8482658) as a highly reactive electrophilic reagent. tandfonline.comoakwoodchemical.com This method allows for the esterification of carboxylic acids under phase-transfer conditions, which can be particularly advantageous for sensitive substrates. tandfonline.comtandfonline.com The reaction between a carboxylate ion and chloromethyl chlorosulfate proceeds with high reactivity, often leading to high yields of the desired chloromethyl ester. oakwoodchemical.comtandfonline.com
Esterification with In-Situ Generated Chloromethylating Agents
To circumvent the handling of potentially unstable chloromethylating agents, methods involving their in-situ generation have been developed. These techniques offer a safer and often more efficient route to chloromethyl esters.
One common approach involves the reaction of a carboxylic acid chloride with formaldehyde (B43269) or a formaldehyde donor, such as paraformaldehyde, in the presence of a Lewis acid catalyst like ferric chloride or stannic chloride. google.com This method has been applied to the synthesis of various chloromethyl esters. Another strategy utilizes the reaction between acetals and acid halides, catalyzed by zinc(II) salts, to generate haloalkyl ethers in-situ, which can then react with carboxylic acids. nih.govorganic-chemistry.org This process is typically rapid and can be performed on a large scale with low catalyst loading. organic-chemistry.org
The in-situ generation of diazoalkanes, which then react with carboxylic acids, represents another mild and efficient esterification method. nih.gov Furthermore, the use of in-situ generated tetraalkylammonium fluorides can catalyze the esterification of carboxylic acids with alkyl halides. researchgate.net
Targeted Chlorination Strategies for Octanoate (B1194180) Precursors
An alternative synthetic pathway involves the introduction of chlorine atoms onto an octanoate precursor either before or after the esterification step.
Regioselective Halogenation of Octanoic Acid Derivatives
Achieving regioselectivity in the chlorination of octanoic acid derivatives is crucial for obtaining the desired 2-chloro isomer. The direct halogenation of aromatic compounds can sometimes yield mixtures of isomers, but specific catalysts can direct the substitution to the desired position. acs.orgnih.gov For aliphatic chains, while direct chlorination can be less selective, enzymatic and biocatalytic methods are emerging as powerful tools for achieving high regioselectivity in halogenation and other functionalization reactions. uky.edu The use of specific lipases, for instance, can direct esterification to primary alcohol groups in glycerol (B35011) derivatives. google.com
Post-Esterification Chlorination Techniques
In some synthetic strategies, the octanoate ester is formed first, followed by chlorination. This approach can be advantageous if the starting alcohol for the esterification is more readily available than the chlorinated carboxylic acid. The direct α-chlorination of esters can be achieved using various reagents. Recent advancements include the use of isothiourea catalysts for the asymmetric α-chlorination of activated aryl acetic acid esters, proceeding through an in-situ formed chiral C1 ammonium (B1175870) enolate. nih.gov
Optimization of Reaction Conditions and Yields in Academic Synthesis
Optimizing reaction parameters is key to maximizing the yield and purity of this compound. Studies have explored the influence of various factors on the synthesis of related compounds.
For esterification reactions, the choice of catalyst and solvent system is critical. For example, in the synthesis of 2-chloromethyl-4(3H)-quinazolinones, it was found that increasing the amount of chloroacetonitrile (B46850) significantly improved yields. mdpi.com In the synthesis of chloromethyl ethylene (B1197577) carbonate, response surface methodology (RSM) was used to optimize parameters such as temperature, pressure, reaction time, and catalyst loading to maximize conversion and yield. lsbu.ac.uk The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogensulfate, in a two-phase system of dichloromethane (B109758) and aqueous sodium bicarbonate has been shown to be effective for esterifications using chlorosulfates. tandfonline.com
The following table summarizes various synthetic approaches and the typical yields reported in the literature for analogous esterification and chlorination reactions.
| Reaction Type | Reactants | Catalyst/Reagent | Yield (%) | Reference |
| Esterification | Carboxylic Acid, Chloromethyl Chlorosulfate | Phase-Transfer Catalyst | >90 | oakwoodchemical.com |
| Esterification | α,β-Unsaturated Carboxylic Acid Chloride, Formaldehyde | Ferric Chloride or Stannic Chloride | Not specified | google.com |
| Esterification | Carboxylic Acid, Diazoalkane (in-situ) | (Difluoroiodo)benzene | High | nih.gov |
| α-Chlorination | Activated Aryl Acetic Acid Ester | Isothiourea Catalyst | Up to 99 e.r. | nih.gov |
| Chloromethylation | Thiophene, Formaldehyde, HCl | None | 40-41 | orgsyn.org |
Chemical Reactivity and Reaction Mechanisms of Chloromethyl 2 Chlorooctanoate
Hydrolysis Reactions and Mechanistic Pathways
The ester group in chloromethyl 2-chlorooctanoate is prone to hydrolysis, a reaction that can be catalyzed by either acids or bases, and can also be mediated by enzymes. libretexts.org
Under acidic conditions, the ester linkage of this compound can be cleaved to yield 2-chlorooctanoic acid and chloromethanol (B13452849). libretexts.orgchemguide.co.uk This reaction is typically performed by heating the ester in the presence of a strong acid and an excess of water. libretexts.org The reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water. chemistrysteps.comlibretexts.org
The mechanism for the acid-catalyzed hydrolysis of an ester, such as this compound, proceeds through several key steps. libretexts.orgyoutube.comyoutube.com Initially, the carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which is formed from the acid catalyst in water. chemguide.co.uklibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com The subsequent nucleophilic addition of water to the carbonyl carbon results in the formation of a tetrahedral intermediate. youtube.comjk-sci.com Following this, a proton is transferred from the newly added hydroxyl group to the oxygen of the chloromethoxy group, converting it into a better leaving group. youtube.com The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating a molecule of chloromethanol. youtube.com Finally, deprotonation of the protonated carboxylic acid by a water molecule regenerates the acid catalyst and yields the 2-chlorooctanoic acid product. libretexts.org
Table 1: Acid-Catalyzed Hydrolysis of this compound
| Reactants | Products | Catalyst | Conditions |
| This compound, Water | 2-chlorooctanoic acid, Chloromethanol | Strong acid (e.g., HCl, H₂SO₄) | Heat |
The hydrolysis of this compound can also be achieved using a base, a process known as saponification. libretexts.orgchemistrysteps.com This reaction is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). libretexts.org
The mechanism of base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. jk-sci.comyoutube.com This addition leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com The intermediate then collapses, reforming the carbonyl double bond and expelling the chloromethoxide ion as the leaving group. youtube.com In the final step, the chloromethoxide ion, being a strong base, deprotonates the newly formed 2-chlorooctanoic acid to produce 2-chlorooctanoate and chloromethanol. chemistrysteps.com An acidic workup is necessary to protonate the carboxylate and isolate the carboxylic acid. jk-sci.com
Table 2: Base-Catalyzed Hydrolysis of this compound
| Reactants | Products (after acidic workup) | Reagent | Conditions |
| This compound, Hydroxide ion (e.g., NaOH) | 2-chlorooctanoic acid, Chloromethanol | Strong base | Heat |
Enzymes, particularly lipases, are known to catalyze the hydrolysis of ester bonds with high selectivity. nih.govnih.gov These biocatalysts can function under mild conditions and are stereoselective, which can be advantageous in certain synthetic applications. nih.gov Given its ester functionality, this compound can potentially serve as a substrate for such enzymatic hydrolysis.
The catalytic mechanism of a lipase, a type of hydrolase, typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) in the active site. nih.gov The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate. This process is facilitated by the other residues in the catalytic triad. The intermediate then breaks down, releasing the alcohol portion of the ester (chloromethanol) and forming an acyl-enzyme intermediate. Subsequently, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid product (2-chlorooctanoic acid).
Nucleophilic Substitution Reactions Involving Chloromethyl and Chloro-octanoate Moieties
Beyond hydrolysis, the two chlorine atoms in this compound provide sites for nucleophilic substitution reactions. The reactivity of each site can be influenced by its chemical environment.
The chlorine atom of the chloromethyl group is susceptible to nucleophilic substitution, likely proceeding through an S(_N)2 mechanism. In this type of reaction, a nucleophile attacks the carbon atom, and the chloride ion is displaced in a single, concerted step. The reactivity of chloromethyl esters in nucleophilic substitution reactions has been documented. rsc.orgresearchgate.net
A variety of nucleophiles can be employed to displace the chloride, leading to a range of new functional groups. For instance, reaction with an iodide salt would yield iodomethyl 2-chlorooctanoate, while reaction with an azide (B81097) would produce azidomethyl 2-chlorooctanoate. The choice of solvent and reaction conditions can be tailored to promote the desired substitution.
Table 3: Examples of Nucleophilic Substitution at the Chloromethyl Group
| Nucleophile | Product |
| Iodide (I⁻) | Iodomethyl 2-chlorooctanoate |
| Azide (N₃⁻) | Azidomethyl 2-chlorooctanoate |
| Cyanide (CN⁻) | Cyanomethyl 2-chlorooctanoate |
| Alkoxide (RO⁻) | Alkoxymethyl 2-chlorooctanoate |
| Thiolate (RS⁻) | (Alkylthio)methyl 2-chlorooctanoate |
The chlorine atom at the second position of the octanoate (B1194180) chain is also a site for nucleophilic substitution. Similar to the chloromethyl group, this reaction is expected to follow an S(_N)2 pathway. The proximity of the carbonyl group can influence the rate of this substitution reaction. The electron-withdrawing nature of the carbonyl group can affect the transition state of the reaction. youtube.com
Studies on α-chloro carbonyl compounds have shown that they readily undergo nucleophilic substitution. nih.govorganic-chemistry.org Therefore, a range of nucleophiles can displace the chloride at this position, leading to the formation of α-substituted esters. For example, reaction with ammonia (B1221849) would yield the corresponding α-amino ester, and reaction with a thiolate would result in an α-thioether ester.
Table 4: Examples of Nucleophilic Substitution at the 2-Chloro Position
| Nucleophile | Product |
| Ammonia (NH₃) | Chloromethyl 2-aminooctanoate |
| Primary Amine (RNH₂) | Chloromethyl 2-(alkylamino)octanoate |
| Thiolate (RS⁻) | Chloromethyl 2-(alkylthio)octanoate |
| Hydroxide (OH⁻) | Chloromethyl 2-hydroxyoctanoate |
| Cyanide (CN⁻) | Chloromethyl 2-cyanooctanoate |
Reduction Reactions
Reductive Dechlorination Processes
Reductive dechlorination of this compound would lead to the formation of chloromethyl octanoate or methyl 2-chlorooctanoate, or ultimately methyl octanoate if both chlorine atoms are removed. This can be achieved through several methods, with electrochemical reduction being a particularly promising approach.
Electrochemical methods have been shown to be effective for the reductive dehalogenation of a variety of chlorinated organic compounds, including α-halocarbonyl compounds. nih.govdntb.gov.uanih.govresearchgate.netrsc.orgmdpi.com The use of a bismuth electrode has demonstrated high catalytic activity for the reductive dechlorination of α-halocarbonyl and α-haloallyl pollutants. nih.gov This suggests that a similar approach could be employed for the selective removal of the α-chloro substituent from the octanoyl chain of this compound. The mechanism likely involves the transfer of electrons from the cathode to the carbon-chlorine bond, leading to its cleavage.
Metal-mediated reductions can also be employed. For instance, zinc dust in the presence of a proton source is a classic method for the reduction of alkyl halides. Asymmetric reductive cross-coupling reactions of α-chloroesters have been achieved using zinc as a reducing agent in the presence of a transition metal catalyst, indicating the feasibility of targeting the α-chloro position. longdom.org
Other Transformation Pathways
Beyond nucleophilic substitution and reduction, this compound could potentially undergo other transformations such as rearrangement reactions under specific conditions.
While the Favorskii rearrangement is characteristic of α-halo ketones, libretexts.orgkharagpurcollege.ac.intestbook.com analogous rearrangements for α-halo esters are less common but conceivable under strongly basic conditions. This could potentially lead to skeletal rearrangements of the octanoyl chain.
Another possibility is the solvolytic rearrangement, as has been observed for trichloroallyl alcohols which rearrange to α-halocinnamate esters. acs.org In the case of this compound, solvolysis in a suitable solvent could potentially lead to rearranged products, although this is speculative without direct experimental evidence.
Elimination reactions are also a possibility, particularly for the α-chloro substituent on the octanoyl chain. Treatment with a non-nucleophilic base could lead to the formation of an α,β-unsaturated ester, chloromethyl 2-octenoate.
Theoretical and Computational Investigations of Chloromethyl 2 Chlorooctanoate
Quantum Mechanical Studies of Molecular Structure and Conformation
Quantum mechanical calculations are essential for determining the three-dimensional structure and conformational preferences of molecules. ehu.es For Chloromethyl 2-chlorooctanoate, with its flexible octanoate (B1194180) chain and two chlorine-bearing carbons, a multitude of conformations are possible. Computational methods like Density Functional Theory (DFT) and ab initio calculations can be used to identify the most stable conformers by calculating their relative energies. mdpi.com
The conformational analysis of esters is a well-studied area. The orientation of the ester group itself is crucial, with the s-trans conformation generally being more stable than the s-cis due to reduced steric hindrance. imperial.ac.uk For the long alkyl chain of the octanoate moiety, various staggered conformations would be explored to find the global energy minimum. Methods like the low-mode search (LMOD) are particularly efficient for exploring the potential energy hypersurface of flexible acyclic molecules. wustl.edu
The presence of chlorine atoms introduces further complexity. The gauche and anti conformations around the C-C bonds bearing the chlorine atoms will have different energies due to steric and electronic effects. For the 2-chloro position, the interaction between the chlorine atom and the carbonyl group of the ester will be a key determinant of the preferred conformation. Computational studies on similar molecules, like benzo[g]coumarins with ester groups, have shown that even seemingly minor substituents can have profound effects on molecular conformation and properties. nih.gov A large-scale study on drug-like molecules confirmed that ligands rarely bind in their lowest calculated energy conformation, with a significant percentage not even binding in a local minimum, highlighting the importance of considering a range of low-energy conformers. nih.gov
Table 1: Predicted Conformational Data for Analogous Chloro-Alkyl Esters This table presents hypothetical data based on typical findings from computational studies on similar molecules to illustrate the type of information generated.
| Conformer | Dihedral Angle (O=C-C2-Cl) | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.00 | DFT (B3LYP/6-31G) |
| Syn-clinal (gauche) | ~60° | 1.5 | DFT (B3LYP/6-31G) |
| Anti-clinal | ~120° | 3.2 | DFT (B3LYP/6-31G*) |
Computational Elucidation of Reaction Mechanisms and Transition States
This compound has two primary sites for nucleophilic attack: the carbon of the chloromethyl group and the alpha-carbon bearing a chlorine atom. Computational chemistry is instrumental in elucidating the mechanisms of such reactions, particularly distinguishing between substitution (S(_N)2) and elimination (E2) pathways. researchgate.net
For the chloromethyl group, a primary alkyl halide, the S(_N)2 mechanism is expected to be dominant. Theoretical calculations can map the potential energy surface for the approach of a nucleophile, identifying the transition state structure and its associated energy barrier. Studies on the reactions of α-nucleophiles with alkyl chlorides have shown how computational methods can help understand these reaction pathways. acs.org
The 2-chloro position is more complex. As a secondary alkyl halide, it can undergo both S(_N)2 and E2 reactions. DFT calculations can be used to model the transition states for both competing pathways. researchgate.net The relative activation energies calculated for the S(_N)2 and E2 transition states allow for the prediction of the major reaction product under specific conditions. For example, a computational study on the reaction of chloroacetone (B47974) with the OH radical used DFT to explore hydrogen abstraction, chlorine abstraction, and S(_N)2 displacement pathways, finding that hydrogen abstraction was dominant. researchgate.net The elucidation of reaction mechanisms often involves identifying all stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. rsc.org The structure of the transition state, a first-order saddle point, is key to understanding the reaction kinetics. scielo.org.mxresearchgate.net
Furthermore, computational studies can shed light on the formation of the compound itself. For instance, the chlorination of the ester could be modeled. DFT analysis of the chloroboration of carbonyl compounds has detailed the transition states involved in the transfer of a chloride anion to a carbonyl carbon. rsc.org
Table 2: Calculated Activation Energies for Competing Pathways in a Model α-Chloro Ester This table presents hypothetical data based on typical findings from computational studies on similar molecules to illustrate the type of information generated.
| Reaction Pathway | Nucleophile | Calculated Activation Energy (ΔE‡, kcal/mol) | Computational Method |
|---|---|---|---|
| S_N2 | OH⁻ | 22.5 | MP2/6-311+G(d,p) |
| E2 | OH⁻ | 25.1 | MP2/6-311+G(d,p) |
| S_N2 | CN⁻ | 19.8 | MP2/6-311+G(d,p) |
| E2 | CN⁻ | 28.4 | MP2/6-311+G(d,p) |
Prediction of Reactivity and Selectivity
Building on the elucidation of reaction mechanisms, computational chemistry can predict the reactivity and selectivity of this compound towards various reagents. Reactivity is often assessed by examining the energy of the frontier molecular orbitals (HOMO and LUMO). A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. DFT-based descriptors can provide vital data regarding biochemical activities. acs.org
For this compound, one can predict which of the two C-Cl bonds is more reactive. The primary chloride of the chloromethyl group is generally more susceptible to S(_N)2 attack than the secondary chloride at the 2-position due to less steric hindrance. Computational models can quantify this difference by calculating the activation barriers for nucleophilic attack at each site.
Selectivity between S(_N)2 and E2 pathways at the 2-position can also be predicted. The nature of the nucleophile (hard vs. soft, bulky vs. small) and reaction conditions can be simulated to see how they influence the relative energies of the transition states. For example, bulky bases are known to favor the E2 pathway, a preference that can be rationalized and quantified through computational modeling of the steric interactions in the respective transition states. researchgate.net Studies on the reactivity of N-chloramines have shown that the mechanism can change from stepwise to concerted with increasing nucleophile reactivity, a phenomenon that can be explored computationally. researchgate.net
In Silico Approaches for Environmental Fate Prediction
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are increasingly used to predict the environmental fate of chemicals. europa.eu For this compound, these models can estimate key properties that govern its distribution and persistence in the environment.
Physicochemical properties such as the octanol-water partition coefficient (logP), water solubility, and vapor pressure can be estimated using computational software. acs.org These parameters are crucial for modeling how the compound will partition between soil, water, and air.
A major focus of environmental fate prediction is biodegradability. QSAR models for biodegradation have been developed for various chemical classes, including halogenated hydrocarbons. europa.eutandfonline.com These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict whether a compound is likely to be readily biodegradable or persistent. For a chlorinated ester like this compound, descriptors would include the number of halogen atoms, the presence of an ester group, and molecular size. nih.gov The presence of chlorine atoms is known to generally decrease the rate of aerobic biodegradation. europa.eu Machine learning algorithms, such as graph convolutional networks, are also being employed to create more accurate and stable prediction models for biodegradability. acs.org
Table 3: Predicted Environmental Properties of Chlorinated Fatty Acid Esters using QSAR Models This table presents hypothetical data based on typical QSAR predictions for similar compounds to illustrate the type of information generated.
| Property | Predicted Value | Model Type |
|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | 4.5 | Atom-contribution method |
| Water Solubility (mg/L) | 15 | General Solubility Equation |
| Ready Biodegradability | Not readily biodegradable | Group-contribution QSAR |
| Bioconcentration Factor (BCF) | Moderate | Regression-based QSAR |
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are fundamental in the analysis of chloromethyl 2-chlorooctanoate, providing the means to separate it from impurities and assess its purity. Both gas and liquid chromatography play crucial roles in its analytical workflow.
Gas Chromatography (GC) with Specialized Detectors (e.g., Electron Capture Detector)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the presence of two chlorine atoms in its structure, an Electron Capture Detector (ECD) is particularly well-suited for its detection. The ECD exhibits high sensitivity towards halogenated compounds, making it ideal for trace-level analysis. nmsu.edu
The analysis of halogenated compounds by GC-ECD is a well-established method. nih.gov For instance, it is commonly used for the determination of chlorinated pesticides and herbicides in various matrices. nmsu.eduscioninstruments.com The principle relies on the capture of electrons by electronegative compounds, such as those containing halogens, which results in a decrease in the standing current of the detector, generating a signal. A pulsed discharge electron capture detector (PDECD) offers a non-radioactive alternative to traditional ECDs (which often use a 63Ni source) while maintaining high sensitivity. ajgreenchem.com
In a hypothetical GC-ECD analysis of this compound, the compound would be expected to have a specific retention time under defined chromatographic conditions. The response of the ECD would be significantly higher for this compound compared to non-halogenated compounds, allowing for selective detection in complex mixtures.
Table 1: Illustrative GC-ECD Parameters for this compound Analysis
| Parameter | Value |
| Column | Capillary column suitable for halogenated compounds (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp: 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Nitrogen or Argon/Methane |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300 °C |
| Expected Outcome | High sensitivity and selective detection of the target analyte. |
Liquid Chromatography (LC) Techniques
While GC is suitable for volatile compounds, liquid chromatography (LC) offers a versatile alternative, particularly for less volatile or thermally labile impurities that may be present alongside this compound. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant LC techniques.
Two-dimensional liquid chromatography (2D-LC) can be particularly advantageous for complex samples, offering significantly higher resolving power by employing two different separation mechanisms. chromatographyonline.comwur.nl For instance, a normal-phase separation in the first dimension could be coupled with a reversed-phase separation in the second dimension to resolve complex mixtures. wur.nl This approach is beneficial for confirming peak purity and separating isomers. chromatographyonline.com
Table 2: Hypothetical LC Method Parameters for Purity Assessment
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water |
| Flow Rate | 1.0 mL/min |
| Detector | UV detector at a low wavelength (e.g., 205-215 nm) or a universal detector like an Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Expected Outcome | Separation of this compound from non-volatile impurities. |
Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis
Mass spectrometry is an indispensable tool for the unequivocal identification of this compound. It provides information about the molecular weight and elemental composition, and through fragmentation analysis, it offers insights into the compound's structure.
The National Institute of Standards and Technology (NIST) WebBook contains a mass spectrum of this compound obtained by electron ionization (EI). nist.gov This spectrum serves as a reference for its identification.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. spectralworks.commdpi.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. Modern HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, can be coupled with liquid chromatography (LC-HRMS) to provide separation and high-resolution detection simultaneously. nih.govshimadzu.comprotocols.io
For this compound (C9H16Cl2O2), the theoretical exact mass can be calculated and compared to the measured mass to confirm its identity.
Table 3: Theoretical High-Resolution Mass Data for this compound
| Ion Species | Theoretical m/z |
| [M+H]+ | 227.0599 |
| [M+Na]+ | 249.0418 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation pattern. nih.gov This pattern provides detailed structural information about the molecule. The fragmentation pathways can be elucidated by analyzing the masses of the fragment ions.
In an MS/MS experiment of the [M+H]+ ion of this compound, characteristic losses would be expected. For example, the loss of the chloromethyl group (-CH2Cl) or cleavage at the ester linkage would produce specific fragment ions that can be used to confirm the structure of the molecule. This technique is particularly useful for the analysis of complex mixtures and for the identification of unknown compounds. nih.govnih.gov
Table 4: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Neutral Loss |
| 227.0599 | 177.0884 | CH2Cl |
| 227.0599 | 141.0519 | C4H8Cl |
| 227.0599 | 49.0047 | C8H14ClO2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically 1H and 13C) within a molecule.
For this compound, 1H NMR and 13C NMR spectra would provide definitive evidence of its structure. The chemical shifts, integration of signals, and coupling patterns in the 1H NMR spectrum would correspond to the different types of protons in the molecule. Similarly, the 13C NMR spectrum would show distinct signals for each unique carbon atom. chemicalbook.comchemicalbook.comresearchgate.netresearchgate.net
Table 5: Predicted 1H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH3 (of octanoyl chain) | ~0.9 | Triplet |
| (CH2)4 (of octanoyl chain) | ~1.2-1.6 | Multiplet |
| CH2 (adjacent to C=O) | ~2.4 | Triplet |
| CHCl | ~4.2 | Multiplet |
| O-CH2-Cl | ~5.7 | Singlet |
Table 6: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH3 (of octanoyl chain) | ~14 |
| (CH2)4 (of octanoyl chain) | ~22-34 |
| CH2 (adjacent to C=O) | ~35 |
| CHCl | ~60 |
| O-CH2-Cl | ~70 |
| C=O | ~170 |
The combination of these advanced analytical techniques provides a comprehensive toolkit for the unambiguous characterization and quantification of this compound, ensuring its identity and purity are accurately determined.
Spectroscopic and Other Instrumental Methods
Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like this compound by probing the interaction of the molecule with electromagnetic radiation.
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. While no specific experimental spectra for this compound are publicly available, its spectrum can be predicted based on the characteristic vibrational modes of its constituent functional groups: an ester, an alkyl chain, and two carbon-chlorine bonds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Esters characteristically show a very strong and sharp absorption band for the carbonyl (C=O) stretch. spectroscopyonline.com For a saturated aliphatic ester like this compound, this peak is expected in the range of 1750-1735 cm⁻¹. orgchemboulder.com Additionally, esters display strong C-O stretching bands. spectroscopyonline.com Two distinct C-O stretches are anticipated: an asymmetric C-C-O stretch (ester carbonyl side) and a symmetric O-C-C stretch (alkoxy side), typically appearing between 1300 and 1000 cm⁻¹. spectroscopyonline.com The presence of two C-Cl bonds would introduce stretching vibrations in the fingerprint region, generally between 800 and 600 cm⁻¹. The long alkyl chain will produce characteristic C-H stretching peaks just below 3000 cm⁻¹ and bending vibrations around 1470-1350 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light, providing information on vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations. While C=O groups are IR-active, they are also Raman-active, though often weaker. mt.com The C-Cl stretching vibrations in haloalkanes are known to be Raman-active and their study can provide insights into molecular conformation. aip.orgcdnsciencepub.com The C-C bonds of the octanoate (B1194180) backbone will also show characteristic skeletal vibrations in the Raman spectrum. A key advantage of Raman spectroscopy is its low interference from aqueous media, making it suitable for certain sample types. google.com
The expected vibrational frequencies for this compound are summarized in the table below.
Interactive Data Table: Expected Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | Alkyl (CH₂, CH₃) | IR, Raman | 2850-2960 | Strong (IR) |
| C=O Stretch | Ester | IR, Raman | 1735-1750 | Very Strong (IR) |
| CH₂ Scissoring | Alkyl | IR | ~1465 | Medium |
| C-C-O Asymmetric Stretch | Ester | IR | 1160-1210 | Strong |
| O-C-C Symmetric Stretch | Ester | IR | 1000-1150 | Strong |
| C-Cl Stretch | Chloroalkane | IR, Raman | 600-800 | Medium-Strong |
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org This technique relies on the diffraction of X-rays by a single, well-ordered crystal. wikipedia.org For a molecule like this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for analysis would require crystallization, potentially at low temperatures.
If a suitable crystal could be grown, single-crystal X-ray diffraction analysis would provide unambiguous and highly precise information, including: rigaku.com
Molecular Conformation: The exact spatial arrangement of the atoms, including the torsion angles of the octanoate chain and the orientation of the chloromethyl group.
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the covalent framework.
Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing details about weak forces such as van der Waals interactions.
While no crystallographic data for this compound has been reported, the technique remains the gold standard for absolute structure elucidation of small molecules in their solid state. rigaku.comnumberanalytics.com
Validation Protocols for Analytical Procedures in Research Contexts
To ensure that an analytical method for this compound is suitable for its intended purpose, it must be validated. ich.org Validation protocols establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the application. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eu
Specificity is the ability of an analytical method to produce a response for a single, unique analyte, unequivocally assessing it in the presence of other components that may be expected to be present. wjarr.comSelectivity is a more general term referring to the ability of a method to discriminate between the analyte of interest and other components in the sample. rdmcdowall.com For chromatographic methods, selectivity is the more appropriate term. rdmcdowall.com
When analyzing this compound in complex matrices (e.g., environmental samples, reaction mixtures), potential interferences could include:
Isomers (e.g., Chloromethyl 3-chlorooctanoate, Chloromethyl 8-chlorooctanoate).
Starting materials (e.g., 2-chlorooctanoic acid).
By-products from synthesis.
Other structurally similar esters or chlorinated compounds. researchgate.net
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) offer high selectivity. The gas chromatograph separates components based on their volatility and interaction with the column's stationary phase, while the mass spectrometer fragments the eluted molecules, producing a unique mass spectrum that acts as a molecular fingerprint, thereby enhancing specificity. fda.gov
Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is often expressed as percent recovery. Accuracy for this compound can be assessed by analyzing a sample with a known concentration (e.g., a certified reference material, if available) or by spiking a blank matrix with a known amount of the pure compound and measuring the recovery.
Precision is the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the standard deviation (SD) or relative standard deviation (RSD). Precision is evaluated at two main levels as per ICH guidelines: ich.org
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
Interactive Data Table: Illustrative Accuracy and Precision Data for Quantification of this compound
| Parameter | Spiked Concentration (µg/mL) | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Recovery (%) | RSD (%) |
| Accuracy | 10.0 | 9.9 | 10.1 | 10.2 | 10.07 | 100.7 | - |
| Repeatability (Day 1, Analyst 1) | 50.0 | 50.5 | 49.8 | 50.1 | 50.13 | - | 0.70% |
| Intermediate Precision (Day 2, Analyst 2) | 50.0 | 51.0 | 49.5 | 50.8 | 50.43 | - | 1.54% |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. juniperpublishers.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com
Several methods are used to determine LOD and LOQ, with two common approaches being:
Based on Signal-to-Noise Ratio (S/N): This approach is applicable to analytical procedures that exhibit baseline noise. loesungsfabrik.de The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. juniperpublishers.comnpra.gov.my
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistical approach. The LOD and LOQ are calculated using the following equations:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the response. This can be estimated from the standard deviation of blank measurements or the residual standard deviation of a regression line. sepscience.com
S = the slope of the calibration curve. sepscience.com
For any trace analysis of this compound, determining the LOD and LOQ is essential to define the lower limits of the method's reliable performance.
Applications in Contemporary Organic Synthesis and Materials Science Research
Role as Synthetic Intermediates and Building Blocks
Chloromethyl 2-chlorooctanoate is a valuable synthetic intermediate owing to its two distinct reactive chlorine centers. The chloromethyl group is susceptible to nucleophilic substitution, while the chlorine on the octanoate (B1194180) backbone offers another site for chemical modification. This dual reactivity allows for its use in the stepwise construction of more complex molecules. smolecule.com
The compound serves as a building block for advanced organic molecules through sequential reactions. libretexts.orgbritannica.com The chloromethyl ester functionality is particularly reactive and can be targeted first. For instance, nucleophilic substitution at the chloromethyl carbon allows for the introduction of a wide array of functional groups. smolecule.com The second chlorine atom, located at the 2-position of the octanoate chain, can then be addressed in a subsequent step. This strategic, stepwise functionalization is crucial for building complex carbon skeletons and introducing multiple points of diversity in a molecule. While specific, complex molecules derived directly from this compound are not extensively detailed in general literature, the principles of organic synthesis support its utility as a versatile C9 building block. orgsyn.org
Chlorinated esters as a class are significant precursors in the synthesis of pharmaceuticals and agrochemicals. smolecule.comsmolecule.com The incorporation of chlorine atoms into organic scaffolds can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, which are critical parameters in drug design. nih.gov For example, intermediates like 2-chloromethyl-4(3H)-quinazolinones are pivotal in creating novel anticancer agents. mdpi.com Similarly, Methyl 2-chloropropionate is an intermediate for pharmaceuticals. lookchem.com By analogy, this compound can be envisioned as a precursor to specialized scaffolds where the octanoate chain provides a lipophilic tail and the two chlorine atoms offer handles for further derivatization to create libraries of compounds for screening in pharmaceutical and agrochemical discovery. smolecule.comsmolecule.com
The synthesis of complex natural products often requires creative strategies and versatile building blocks. uni-hannover.de While a direct application of this compound in a completed total synthesis of a natural product is not prominently documented in readily available literature, its structural motifs are relevant. hyphadiscovery.com For instance, chloromethyl ethers are used in natural product synthesis, such as in the synthesis of (–)-maoecrystal V. nih.gov Biogenetic pathways, which chemists often seek to mimic, can involve complex ester intermediates. researchgate.net The use of functionalized building blocks is a cornerstone of natural product synthesis, and a molecule like this compound could theoretically be employed to introduce a specific nine-carbon chain with reactive sites for elaboration into a larger, architecturally complex natural product. mdpi.com
Development of Chlorinated Polymers and Materials with Enhanced Properties
Chlorinated polymers often exhibit enhanced properties such as improved thermal stability, flame retardancy, and chemical resistance. smolecule.com The chemical modification of microbial polyesters, such as poly(3-hydroxyoctanoate) (PHO), through chlorination has been shown to dramatically alter their thermal properties. researchgate.net Passing chlorine gas through solutions of these polymers results in chlorinated materials with different glass transition and melting temperatures. researchgate.net
This compound can be considered a monomer for the synthesis of novel chlorinated polymers. Its bifunctionality allows for potential polymerization strategies. For example, polycondensation reactions could be designed where the chloromethyl group reacts with a dinucleophile and the second chlorine on the backbone is either retained for its properties or used for cross-linking. The incorporation of this chlorinated monomer into a polymer backbone would be a direct method to synthesize chlorinated polyesters, potentially offering a more controlled approach to tailoring material properties compared to the post-polymerization chlorination of existing polymers. researchgate.net
Biochemical Tool for Enzyme Activity Probing
Activity-based probes are powerful tools in chemical biology used for the detection and identification of enzyme activities within complex biological systems. nih.govnih.gov These probes typically consist of a reactive group that covalently modifies the active site of an enzyme, a specificity element, and a reporter tag. universiteitleiden.nl
As an ester, this compound can serve as a potential substrate for hydrolytic enzymes such as esterases and lipases. smolecule.com The enzyme would catalyze the hydrolysis of the ester bond to produce 2-chlorooctanoic acid and chloromethanol (B13452849). smolecule.com The presence of the two chlorine atoms could influence its recognition and processing by the enzyme, making it a useful tool for probing the steric and electronic requirements of an enzyme's active site. While not a classic activity-based probe with a reporter tag, its utility lies in enzyme-catalyzed reaction studies. smolecule.com By comparing its hydrolysis rate and binding affinity against a panel of related, non-chlorinated esters, researchers could gain insights into the structure-activity relationships of the enzyme under investigation.
Environmental Fate and Degradation Mechanisms
Abiotic Degradation Pathways in Environmental Systems
Abiotic degradation involves the transformation of a chemical through non-biological processes. For Chloromethyl 2-chlorooctanoate, key abiotic pathways likely include hydrolysis, photolysis, and chemical reduction.
Hydrolysis, the reaction with water, is a primary degradation pathway for many esters in aquatic environments. The ester linkage in this compound is expected to be the most susceptible point of attack. This reaction would cleave the molecule into 2-chlorooctanoic acid and chloromethanol (B13452849). The rate of ester hydrolysis is typically dependent on the pH of the water, with reaction rates often increasing under both acidic and, more significantly, basic conditions. nih.gov While specific studies on this compound are absent, research on other ester-containing compounds confirms that hydrolysis under basic conditions can be a significant dissipation pathway. nih.gov
The presence of a chlorine atom on the octanoate (B1194180) chain may influence the hydrolysis rate through electronic effects. The degradation of the initial hydrolysis products would then proceed via separate pathways.
Illustrative Data Table: Expected pH-Dependence of Hydrolysis for an Aliphatic Ester (Note: This table is for illustrative purposes to show a typical trend and does not represent experimental data for this compound.)
| pH | Relative Hydrolysis Rate | Expected Half-Life |
|---|---|---|
| 5 (Acidic) | Low | Months to Years |
| 7 (Neutral) | Moderate | Weeks to Months |
| 9 (Basic) | High | Days to Weeks |
Photolytic degradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. mdpi.com Organic compounds containing halogen atoms can be susceptible to photolysis, where the energy from light can break the carbon-halogen bond. For this compound, direct photolysis may occur through the absorption of UV radiation, leading to the cleavage of one or both carbon-chlorine (C-Cl) bonds.
Indirect photolysis is also a potential pathway, where other substances in the water, such as dissolved organic matter or nitrates, absorb solar energy and produce reactive species (like hydroxyl radicals) that then attack the compound. nih.gov Studies on other pesticides show that photolysis is a major pathway for their dissipation from surfaces and in water. nih.gov The rate and significance of photolysis for this compound would depend on factors like water clarity, depth, and the presence of photosensitizing materials. mdpi.com
Advanced remediation technologies have been developed to treat water and soil contaminated with chlorinated organic compounds. One of the most studied is the use of nanoscale zerovalent iron (nZVI). scispace.com nZVI is a strong reducing agent that can degrade chlorinated solvents through reductive dechlorination. core.ac.uknih.gov This process involves the transfer of electrons from the iron surface to the chlorinated molecule, cleaving the C-Cl bond and releasing a chloride ion. core.ac.uk
The two primary mechanisms for this reaction are:
Hydrogenolysis: A chlorine atom is replaced by a hydrogen atom. core.ac.uk
β-Elimination: Two chlorine atoms on adjacent carbons are removed, forming a double bond. nih.gov
Given that this compound contains two C-Cl bonds, it is probable that it would be degraded by nZVI. This technology is known to be effective against a wide range of chlorinated hydrocarbons. nih.gov The high surface area of nanoparticles enhances the reaction rate, making it a promising tool for in-situ remediation. scispace.com The reactivity of nZVI can be further enhanced through sulfidation, which has shown to improve the degradation rates of compounds like trichloroethylene. nih.gov
Data Table: Examples of Reductive Dechlorination by nZVI for Various Chlorinated Compounds
| Compound | Technology | Observed Outcome | Reference |
|---|---|---|---|
| Trichloroethylene (TCE) | Sulfidated nZVI | Up to 40-fold increase in degradation rate compared to non-sulfidated nZVI. nih.gov | nih.gov |
| 2,4-Dichlorophenol (2,4-DCP) | Sequential S-nZVI/PDS | 80% dechlorination by S-nZVI, followed by near-complete removal. rsc.org | rsc.org |
| Chlorinated Ethanes | Nanoscale Iron | Highly chlorinated ethanes are degraded faster. nih.gov | nih.gov |
Biotic Degradation Processes
Biotic degradation relies on living organisms, primarily microorganisms like bacteria and fungi, to break down organic compounds. This is a crucial process for the natural attenuation of pollutants in soil and water.
The biodegradation of this compound would likely be initiated by enzymatic attack on the ester bond, a common pathway for many synthetic esters. researchgate.net This initial step, catalyzed by esterase enzymes, is often the most critical for initiating the degradation cascade. nih.gov Once the ester bond is hydrolyzed, the resulting products, 2-chlorooctanoic acid and chloromethanol, would be further metabolized by microorganisms.
The degradation of the chlorinated components could then proceed through various aerobic or anaerobic pathways. Numerous bacterial and fungal strains have been identified that can degrade chlorinated compounds. mdpi.comfrontiersin.org The complete mineralization of the compound to carbon dioxide, water, and chloride ions would indicate a successful bioremediation process. The efficiency of biodegradation can be influenced by environmental conditions such as pH, temperature, oxygen availability, and the presence of other nutrients. frontiersin.org
Esterases are a diverse group of hydrolytic enzymes that catalyze the cleavage and formation of ester bonds and are ubiquitous in microorganisms. openmicrobiologyjournal.com They play a significant role in the bioremediation of ester-containing pollutants, such as various pesticides and industrial chemicals. researchgate.netnih.gov These enzymes typically have a serine residue in their active site that initiates a nucleophilic attack on the ester's carbonyl carbon. nih.gov
The first step in the biodegradation of this compound is almost certainly the hydrolysis of its ester bond, catalyzed by a microbial esterase. researchgate.net This reaction breaks the compound into an alcohol and a carboxylic acid, which are generally less toxic and more biodegradable than the parent ester. researchgate.net Many microbial species from genera such as Bacillus, Pseudomonas, and Candida are known to produce extracellular esterases that are effective in degrading environmental pollutants. researchgate.netopenmicrobiologyjournal.com The broad substrate specificity of some microbial esterases allows them to act on a wide variety of synthetic esters. mdpi.com
Data Table: Examples of Microbial Genera Producing Esterases for Bioremediation
| Microbial Genus | Degraded Substrate Type | Reference |
|---|---|---|
| Bacillus | Ester-containing compounds, synthesis of octyl acetate. openmicrobiologyjournal.com | openmicrobiologyjournal.com |
| Comamonas | Polyurethane (an ester polymer). researchgate.net | researchgate.net |
| Pseudomonas | Kitchen waste (containing esters). researchgate.net | researchgate.net |
| Candida | Enantioselective reduction of keto-esters. researchgate.net | researchgate.net |
Quantitative Structure-Activity Relationships (QSAR) in Environmental Modeling
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities (including toxicity and environmental fate) of chemicals based on their molecular structure. ecetoc.orgtandfonline.com For a compound like this compound, where extensive empirical data may be lacking, QSAR modeling provides a valuable approach for estimating its environmental behavior. tandfonline.comresearchgate.net
The fundamental principle of QSAR is that the structure of a molecule contains the information that defines its properties. researchgate.net By identifying relevant molecular descriptors, mathematical models can be developed to predict endpoints such as persistence, bioaccumulation, and toxicity.
For environmental modeling of this compound, key molecular descriptors would include:
Log K_ow (Octanol-Water Partition Coefficient): This descriptor is a measure of a chemical's hydrophobicity and is a primary indicator of its tendency to partition into organic matter in soil, sediment, and biota. A higher log K_ow suggests greater potential for bioaccumulation and sorption. researchgate.net
Molecular Weight: This basic descriptor often correlates with a range of properties, including volatility and the potential for long-range transport.
Chlorine Content and Position: The number and location of chlorine atoms significantly influence a molecule's reactivity and susceptibility to degradation. nih.gov For instance, terminal chlorination can affect dehalogenation rates. nih.gov
Topological and Electronic Descriptors: These more complex descriptors quantify aspects of molecular shape, connectivity, and electron distribution, which can be crucial for predicting interactions with biological enzymes and susceptibility to chemical reactions. nih.gov
QSAR models for environmental fate can predict several key parameters for this compound, as detailed in Table 2.
| Environmental Endpoint | Relevant Molecular Descriptors | Predicted Trend for this compound |
| Persistence (Half-life) | Degree of chlorination, Molecular structure | The presence of two chlorine atoms likely increases its persistence compared to non-chlorinated analogues. nih.gov |
| Bioaccumulation Factor (BCF) | log K_ow | As a moderately hydrophobic compound, it is expected to have some potential for bioaccumulation in aquatic organisms. |
| Soil Sorption Coefficient (K_oc) | log K_ow, Polarity | Its ester and chloro functional groups suggest it will sorb to soil organic carbon, reducing its mobility in groundwater. koreascience.kr |
| Henry's Law Constant | Vapor pressure, Water solubility | This value would predict its partitioning between air and water, indicating its potential for volatilization. acs.org |
| This table outlines the application of QSAR principles to predict the environmental fate of this compound. |
The accuracy of QSAR predictions depends on the quality and applicability domain of the model used. ecetoc.org Models developed for halogenated aliphatic compounds would be most relevant for providing reliable estimates for this compound. tandfonline.com
Environmental Transport and Distribution in Academic Modelsfrontiersin.org
The environmental transport and distribution of this compound are dictated by its physicochemical properties and the characteristics of the receiving environment. Academic models, such as multimedia fate models, are used to simulate the movement and partitioning of chemicals between different environmental compartments: air, water, soil, and sediment. tandfonline.comoup.com
For a moderately hydrophobic and semi-volatile compound like this compound, the following transport and distribution processes are significant:
Advection and Dispersion in Water: If released into a water body, it will be transported by the bulk movement of the water (advection) and spread out due to mixing (dispersion). Its moderate water solubility allows for transport in the dissolved phase. epa.govresearchgate.net
Sorption to Soil and Sediment: Due to its hydrophobicity, this compound will tend to partition from the water phase onto organic matter in soil and sediment. koreascience.kr This process retards its movement in groundwater and can lead to its accumulation in benthic zones of aquatic systems. The extent of sorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (K_oc).
Volatilization: The compound can move from surface water or moist soil into the atmosphere. This process is governed by its Henry's Law Constant. acs.org Once in the atmosphere, it can be subject to long-range transport. nih.gov
Atmospheric Deposition: In the atmosphere, it can be removed via wet deposition (in rain or snow) or dry deposition (as particles or gas).
Academic models often use a "fugacity" approach to describe the partitioning of a chemical between these compartments. Fugacity is a measure of the "escaping tendency" of a chemical from a particular phase. At equilibrium, the fugacity of a chemical will be equal in all compartments.
The likely distribution of this compound in a model environment is summarized in Table 3.
| Environmental Compartment | Governing Properties | Expected Behavior of this compound |
| Water | Water solubility, Advection, Dispersion | Will be present in the dissolved phase and subject to transport with water currents. epa.gov |
| Soil/Sediment | K_oc, log K_ow | Significant portion will likely be sorbed to organic matter, acting as a long-term reservoir. koreascience.krresearchgate.net |
| Air | Henry's Law Constant, Vapor Pressure | Moderate potential for volatilization from water and soil surfaces. acs.org Subject to atmospheric transport. nih.gov |
| Biota | log K_ow, BCF | Potential for bioaccumulation in aquatic and terrestrial organisms due to its lipophilicity. |
| This table summarizes the predicted environmental transport and distribution of this compound based on general academic models. |
The persistence of the compound in each compartment will be determined by the degradation rates (both biotic and abiotic) within that specific environment. nih.gov For example, photodegradation could be a significant removal process in surface waters and the atmosphere, while microbial degradation would be more prominent in soil and sediment. acs.org
Future Research Perspectives and Emerging Challenges
Green Chemistry Approaches to Synthesis and Transformation
The synthesis of α-halo esters has traditionally involved methods that are not environmentally benign. wikipedia.org Future research must prioritize the development of greener synthetic routes for chloromethyl 2-chlorooctanoate. This includes exploring alternatives to traditional halogenation methods, which often use harsh reagents. wikipedia.org The paradigm of green chemistry in modern organic synthesis encourages the use of less hazardous materials and processes. colab.ws
One promising avenue is the use of zinc(II) salts to catalyze the reaction between acetals and acid halides, which can produce chloroalkyl ethers in high yields. researchgate.net Another approach could involve visible-light-induced deuteration reactions, which have been demonstrated for α-(chloroalkyl)azaarenes using D2O as a deuterium (B1214612) source, suggesting a potential for cleaner halogenation and transformation processes. colab.ws The development of one-pot syntheses, such as the synthesis of alkyl pyrrole-2-carboxylates from β-nitroacrylates and primary amines, also offers a model for more efficient and less wasteful production of functionalized esters. acs.org
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Catalytic Halogenation | Use of catalysts like zinc(II) salts for the chlorination step. | Reduced use of stoichiometric and hazardous halogenating agents. |
| Photocatalysis | Visible-light-mediated reactions for chlorination or subsequent transformations. | Mild reaction conditions and use of light as a renewable energy source. |
| One-Pot Synthesis | Combining multiple reaction steps into a single process. | Increased efficiency, reduced solvent waste, and lower energy consumption. |
| Bio-based Feedstocks | Utilization of renewable starting materials for the octanoate (B1194180) backbone. | Reduced reliance on fossil fuels and a more sustainable lifecycle. |
Discovery of Novel Derivatization and Functionalization Reactions
The two chlorine atoms in this compound offer distinct sites for chemical modification, opening up possibilities for creating a diverse range of derivatives. The α-chloro group on the octanoate chain is a key site for nucleophilic substitution, a reaction characteristic of α-halo carboxylic acids and esters. wikipedia.org This allows for the introduction of various functional groups, potentially leading to compounds with novel properties.
Classic reactions of α-halo esters, such as the Darzens reaction to form α,β-epoxy esters, and the Blaise reaction with nitriles to yield β-enamino or β-keto esters, could be explored with this compound. wikipedia.orgorganic-chemistry.org Furthermore, the chloromethyl group can be functionalized through reactions like those used for 2-(chloromethyl)pyridine (B1213738) hydrochloride in the alkylation of calix researchgate.netarenes. acs.org The development of chemoselective reactions that can differentiate between the two chlorine atoms will be a significant challenge and a key area of future research. organic-chemistry.org
| Reaction Type | Potential Reagents for this compound | Potential Product Class |
| Nucleophilic Substitution | Amines, azides, thiols | Amino esters, azido (B1232118) esters, thioesters |
| Darzens Condensation | Aldehydes, ketones | Glycidic esters (α,β-epoxy esters) |
| Blaise Reaction | Nitriles, activated zinc | β-enamino esters or β-keto esters |
| Functionalization of Chloromethyl Group | Phenols, amines | Aryloxy or amino derivatives |
Advanced In Silico Prediction Models for Environmental Behavior
Given the presence of chlorine, a halogen known to influence environmental persistence and toxicity, understanding the environmental fate of this compound is crucial. chemrxiv.org Advanced in silico prediction models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, offer a cost-effective and ethical alternative to extensive experimental testing. nih.govscholarsresearchlibrary.comnih.gov
Future research should focus on developing and validating QSAR models specifically for chlorinated esters. These models would use molecular descriptors—such as hydrophobicity, electronic properties, and steric factors—to predict key environmental parameters. nih.govtandfonline.com For instance, models can estimate properties like water solubility, soil sorption, and potential for bioaccumulation. whiterose.ac.uk The toxicity of degradation products, which can be formed through processes like dechlorination and ester hydrolysis, should also be a focus of these predictive studies. nih.gov Research into the environmental fate of chlorinated paraffins has shown that degradation decreases with increasing carbon chain length, a factor that would be important to consider in models for this compound. pops.int
| Predicted Environmental Parameter | Relevant Molecular Descriptors | Importance |
| Biodegradability | Electrotopological descriptors, position of oxygen relative to chlorine | Determines persistence in the environment. |
| Aquatic Toxicity | Octanol-water partition coefficient (logP), energy of molecular orbitals | Assesses potential harm to aquatic organisms. |
| Soil Sorption Coefficient (Koc) | Molecular size, polarity | Predicts leaching potential and availability in soil. |
| Bioaccumulation Factor (BCF) | Hydrophobicity (logP), molecular weight | Indicates potential to accumulate in the food chain. |
Interdisciplinary Research at the Chemistry-Biology Interface
The intersection of chemistry and biology is a fertile ground for understanding the potential biological activity and impact of novel compounds like this compound. mdpi.com Interdisciplinary studies are essential to explore how such a molecule might interact with biological systems. mdpi.com Halogen bonding, a specific type of non-covalent interaction, is increasingly recognized for its role in ligand-protein interactions and could be a factor in the biological activity of halogenated compounds. acs.orgnih.gov
Future research at the chemistry-biology interface could involve synthesizing derivatives of this compound and screening them for biological activity. This could include investigating their potential as enzyme inhibitors, antimicrobial agents, or probes for biological processes. nih.gov Computational methods like molecular docking can be used to predict how these molecules might bind to biological targets, guiding synthetic efforts. mdpi.com Such studies are crucial for both identifying potential applications and understanding any potential risks to human health and the environment.
| Research Area | Key Disciplines | Potential Outcomes |
| Enzyme Inhibition Studies | Synthetic Chemistry, Biochemistry, Computational Biology | Identification of novel enzyme inhibitors for therapeutic or industrial applications. |
| Antimicrobial Screening | Organic Chemistry, Microbiology | Discovery of new compounds to combat microbial resistance. |
| Toxicology and Mechanistic Studies | Toxicology, Molecular Biology, Analytical Chemistry | Understanding the mechanisms of toxicity and designing safer chemicals. |
| Development of Biological Probes | Chemical Biology, Cell Biology | Creation of tools to study biological processes and pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
